2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine
Description
2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 2, an N-cyclopropyl group, and an N-methyl substituent on the pyrimidin-4-amine scaffold. This compound (CAS: 138609-96-8) shares structural similarities with agrochemical and pharmaceutical intermediates, where the pyrimidine core is often functionalized to modulate bioactivity, solubility, and metabolic stability . Its synthesis typically involves nucleophilic displacement reactions of chlorinated pyrimidine precursors with cyclopropylmethylamine derivatives under controlled conditions .
Properties
CAS No. |
138609-96-8 |
|---|---|
Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H10ClN3/c1-12(6-2-3-6)7-4-5-10-8(9)11-7/h4-6H,2-3H2,1H3 |
InChI Key |
VAQCGNYAXBFKPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with cyclopropylamine and methylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino-substituted pyrimidines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₈ClN₃
- CAS Number : 138609-96-8
The compound features a pyrimidine ring with a chlorine atom and cyclopropyl group, which contributes to its biological activity and utility in chemical syntheses.
Drug Development
2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting cancer and neurological disorders.
- Case Study : Research indicates that derivatives of this compound exhibit potent activity against non-small cell lung cancer by inhibiting specific enzymes involved in cancer cell proliferation . The structure-activity relationship (SAR) studies have shown that modifications to the pyrimidine core can enhance therapeutic efficacy .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.
- Data Table: Antimicrobial Activity
| Compound Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
This data highlights its potential as a lead compound in the development of new antibiotics .
Agrochemical Applications
The compound also finds applications in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides.
Herbicide Development
Research has demonstrated that derivatives of this compound can be engineered to enhance herbicidal activity, effectively controlling weed populations without harming crops .
Polymerization Catalyst
In material science, this compound acts as a catalyst in the polymerization process, particularly in producing polyvinyl chloride (PVC).
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
The bioactivity of pyrimidin-4-amine derivatives is highly sensitive to substituent patterns. Key comparisons include:
N-Substituent Modifications
- Demonstrated 85% yield in synthesis and antiproliferative activity (IC₅₀ values via SRB assay) . The aryl group enhances π-π stacking interactions but may reduce metabolic stability compared to cyclopropyl.
2-Chloro-N-(4-(methylthio)phenyl)-N-methylpyrimidin-4-amine (Compound 47, CAS: 1249724-83-1) :
Cyclopropyl vs. Aliphatic Substituents
- Molecular weight: 183.64 g/mol; used in synthetic intermediates .
2-Chloro-N-(2-methylpropyl)pyrimidin-4-amine (CAS: 1201176-19-3) :
Positional Isomerism of Chlorine
- Structural simplicity correlates with lower molecular weight (158.59 g/mol) and improved crystallinity .
Cytotoxicity and Antiproliferative Effects
- N-(4-Chlorophenyl)-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (Compound 46) :
- N-Methyl-N-(4-(methylthio)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (Compound 47) :
Enzyme Inhibition
- 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine (GNF-PF-359): Targets methionine aminopeptidase 2 (MetAP2), critical for angiogenesis. Pyridinyl and phenethyl groups enhance binding affinity compared to cyclopropyl analogs .
Physicochemical Properties
Biological Activity
2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine is a compound belonging to the pyrimidine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀ClN₃, with a molecular weight of approximately 185.64 g/mol. The compound features a chlorinated pyrimidine ring with cyclopropyl and methyl substituents, contributing to its unique chemical properties.
Biological Activity Overview
Research indicates that compounds in the pyrimidine class, including this compound, exhibit various biological activities:
- Anticancer Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against tumor cells, indicating potential as anticancer agents .
- Kinase Inhibition : Pyrimidine derivatives are known to modulate kinase activity, which plays a crucial role in cancer and other diseases. The compound may interact with specific kinases, influencing cellular signaling pathways .
The mechanism of action for this compound involves its ability to bind to specific molecular targets within cells. The presence of chlorine and cyclopropyl groups enhances its lipophilicity and potential to disrupt cellular processes by interacting with enzymes and receptors.
Structure-Activity Relationships (SAR)
The SAR of pyrimidine derivatives suggests that the presence of electron-withdrawing groups like chlorine enhances biological activity. Compounds with similar structural features have shown improved potency against various targets, indicating that modifications at specific positions on the pyrimidine ring can significantly affect their pharmacological profiles .
Case Studies and Research Findings
- Antiproliferative Effects : In studies assessing the antiproliferative activity of synthesized pyrimidine derivatives, compounds structurally similar to this compound exhibited IC50 values below 10 µM against HeLa and other tumor cell lines .
- Kinase Activity Modulation : A study demonstrated that related compounds effectively inhibited FLT3 kinase activity, which is crucial in hematologic malignancies. The IC50 values reported were significantly lower than those for standard treatments, highlighting the potential therapeutic application of these compounds in oncology .
- Anti-inflammatory Properties : Some derivatives have shown anti-inflammatory activity by inhibiting COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a broader therapeutic potential beyond oncology.
Comparative Analysis
The following table summarizes key characteristics and biological activities of selected pyrimidine derivatives compared to this compound:
| Compound Name | Molecular Formula | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| This compound | C₈H₁₀ClN₃ | Anticancer, Kinase Inhibition | <10 |
| 5-(2-chloroethyl)-2,4-dichloropyrimidine | C₇H₅Cl₂N₃ | Antiproliferative | 4.24 |
| Ponatinib | C₂₂H₂₃ClN₆O₂ | Kinase Inhibition (FLT3) | 67 |
| Celecoxib | C₁₈H₁₅ClN₂O₃S | COX Inhibition | 0.04 |
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 2-chloropyrimidin-4-amine derivatives with cyclopropylmethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternative methods include Buchwald-Hartwig amination using Pd catalysts for improved regioselectivity . Key factors affecting yield:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps favor substitution but risk decomposition |
| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |
| Base | K₂CO₃ or Et₃N | Weak bases minimize side reactions |
| Catalyst | Pd(OAc)₂/Xantphos | Required for coupling reactions |
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SXRD) is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, Acta Crystallographica reports N–Cl bond distances of 1.73–1.75 Å in analogous chloropyrimidine derivatives, critical for validating computational models . Challenges include obtaining high-quality crystals; vapor diffusion with acetonitrile/water mixtures is often effective.
Q. What spectroscopic techniques are most reliable for characterizing purity and functional groups?
- ¹H/¹³C NMR : Look for methyl singlet (~δ 3.0 ppm) and cyclopropane protons (δ 1.0–1.5 ppm).
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 198.6 (calculated).
- FT-IR : Chlorine and amine stretches at 550–600 cm⁻¹ and 3300–3500 cm⁻¹, respectively .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?
The cyclopropyl group introduces strain and electron-withdrawing effects, altering transition-state energetics. DFT studies show that steric hindrance at the N-cyclopropyl site reduces nucleophilic attack rates by ~30% compared to linear alkylamines. This necessitates higher catalyst loadings (e.g., 5 mol% Pd) for Suzuki-Miyaura couplings .
Q. What strategies address contradictions between computational and experimental data in hydrogen-bonding networks?
Discrepancies often arise from solvent effects or crystal packing forces not modeled in silico. For example, SXRD data may show intermolecular N–H···Cl bonds absent in gas-phase DFT calculations. Hybrid QM/MM simulations incorporating solvation (e.g., COSMO-RS) improve agreement with experimental lattice energies .
Q. How can mechanistic studies differentiate between SN1 and SN2 pathways in derivatization reactions?
- Kinetic Isotope Effects (KIE) : Primary KIE (>1) supports SN2 (concerted mechanism).
- Stereochemical Inversion : Chiral HPLC or Mosher ester analysis detects retention (SN1) vs. inversion (SN2).
- Solvent Polarity : SN1 favored in polar protic solvents (e.g., MeOH), while SN2 dominates in aprotic media (e.g., DMF) .
Q. What role does this compound play in modulating biological targets, and how can activity be validated?
Preliminary studies suggest inhibition of kinase enzymes (e.g., JAK2) via competitive binding at the ATP pocket. Validate using:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD < 1 µM indicates potency).
- Cellular Assays : IC₅₀ values in leukemia cell lines (e.g., K562) correlate with target engagement .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting NMR and X-ray data on conformational isomerism?
If NMR suggests dynamic equilibrium between isomers (e.g., axial/equatorial cyclopropyl), but SXRD shows a single conformation, variable-temperature NMR (VT-NMR) can detect coalescence temperatures. For example, broadening of methyl signals above 60°C indicates interconversion .
Q. Why might HPLC purity assays overestimate yields compared to gravimetric analysis?
HPLC detects only UV-active impurities, while non-chromophoric byproducts (e.g., inorganic salts) are missed. Combine with elemental analysis (C, H, N) for accuracy. A >5% discrepancy warrants LC-MS screening for oligomers or degradation products .
Methodological Recommendations
- Crystallization : Use slow evaporation with mixed solvents (e.g., CHCl₃/hexane) to enhance crystal quality .
- Catalytic Systems : Screen Pd/ligand combinations (e.g., Pd(dba)₂ with DavePhos) for challenging couplings .
- Data Validation : Cross-reference computational (DFT), spectroscopic, and crystallographic data to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
